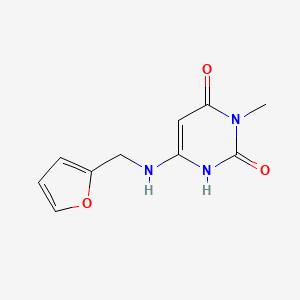

6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

Descripción

6-((Furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a furan-2-ylmethylamino substituent at position 6 and a methyl group at position 2. The furan moiety introduces aromatic and electron-rich properties, which may enhance binding interactions with biological targets such as viral reverse transcriptases or DNA/RNA polymerases.

Propiedades

IUPAC Name |

6-(furan-2-ylmethylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-13-9(14)5-8(12-10(13)15)11-6-7-3-2-4-16-7/h2-5,11H,6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBALEFAQIJZVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. The furan-2-ylmethyl group can engage in hydrogen bonding and π-π interactions, influencing the binding affinity to biological targets. The pyrimidine ring can act as a hydrogen bond donor or acceptor, modulating its activity in biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of 6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione with analogous compounds reported in the literature.

Substituent Analysis at Position 6

Key Observations :

- Biphenyl and arylthio substituents (e.g., compounds 8g, 12h) often exhibit stronger antiviral activity due to enhanced hydrophobic interactions with enzyme active sites .

- Furan-containing derivatives (target compound) may offer unique electronic properties for binding but lack direct antiviral data in the provided evidence.

- Methoxy or halogen substituents (e.g., 11a, 12h) improve metabolic stability and target affinity .

Substituent Analysis at Position 3

Actividad Biológica

6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure

The compound features a pyrimidine core substituted with a furan moiety and an amino group. Its chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Detailed methodologies can be found in various literature sources .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis through several mechanisms:

- Mechanism of Action : The compound appears to interfere with DNA synthesis and repair pathways by inhibiting poly(ADP-ribose) polymerase (PARP), a key enzyme in cellular repair processes. In vitro studies indicate that it can enhance caspase activity, leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 18 | PARP inhibition |

| HCT116 (Colon) | 15 | Induction of apoptosis |

| A549 (Lung) | 22 | Disruption of cell cycle |

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has shown effectiveness against various bacterial strains, although further studies are needed to elucidate its full spectrum of activity and mechanism.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound against human breast cancer cells (MCF-7). The results indicated an IC50 value of 18 µM, demonstrating significant cytotoxicity. The study highlighted the compound's ability to enhance PARP cleavage and increase phosphorylation of H2AX, indicating DNA damage response activation .

Study 2: Mechanistic Insights

Another investigation focused on the metabolic pathways involving the compound. Using rat liver microsomes, researchers found that the compound is metabolized by cytochrome P450 enzymes into active metabolites that retain similar biological activity while exhibiting improved stability . This finding is crucial for understanding the pharmacokinetics and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.